molecular formula C14H19NO3 B2777461 Boc-(1S,2R)-(-)-cis-1-amino-2-indanol CAS No. 218151-53-2

Boc-(1S,2R)-(-)-cis-1-amino-2-indanol

Número de catálogo: B2777461
Número CAS: 218151-53-2
Peso molecular: 249.31
Clave InChI: ROUONLKDWVQKNB-NEPJUHHUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Boc-(1S,2R)-(-)-cis-1-amino-2-indanol, a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the compound's biological activity, focusing on its role as an NMDA receptor antagonist, its applications in asymmetric synthesis, and its interaction with various biological systems.

Chemical Structure and Properties

This compound is characterized by a rigid cyclic structure that contributes to its unique biological properties. The compound is often utilized as a chiral auxiliary in asymmetric synthesis and has been shown to enhance the enantioselectivity of various reactions.

NMDA Receptor Antagonism

Mechanism of Action

Research indicates that derivatives of (1S,2R)-(-)-cis-1-amino-2-indanol exhibit significant activity as NMDA receptor antagonists. NMDA receptors play a crucial role in synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. The antagonistic properties of this compound are attributed to its ability to block calcium influx induced by NMDA, thus preventing excitotoxicity associated with neurodegenerative diseases.

Research Findings

In vitro studies have demonstrated that certain derivatives of (1S,2R)-(-)-cis-1-amino-2-indanol show higher potency than established NMDA antagonists like memantine. For instance, a study reported that compounds derived from this scaffold exhibited IC50 values lower than 27 µM, indicating robust NMDA blockade capabilities . The concentration-dependent blocking profile of these compounds was assessed using embryonic rat cortical neurons, with results showing significant inhibition of NMDA-induced Ca²⁺ influx (p < 0.001) .

Table 1: NMDA Antagonistic Activity of (1S,2R)-(-)-cis-1-amino-2-indanol Derivatives

CompoundIC50 (µM)CNS Permeability (Pe × 10⁻⁶ cm/s)
9c24.2CNS+
9d19.2CNS+
10e11.2CNS+
Memantine27CNS+

Applications in Asymmetric Synthesis

This compound serves as an essential building block in asymmetric synthesis due to its chiral nature. It is frequently employed as a chiral auxiliary in the synthesis of various pharmaceuticals and biologically active compounds.

Case Study: Synthesis of Indinavir

One notable application is its use in the synthesis of Indinavir sulfate (Crixivan), an antiretroviral medication used to treat HIV. The rigid structure of (1S,2R)-(-)-cis-1-amino-2-indanol enhances the selectivity and efficiency of the synthetic routes employed .

Intramolecular Hydrogen Bonding

Recent studies have explored the intramolecular hydrogen bonding capabilities of this compound. Vibrational circular dichroism spectroscopy has been utilized to study these interactions in solution, revealing insights into the compound's conformational stability and potential effects on biological activity .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Chiral Auxiliaries

Boc-(1S,2R)-(-)-cis-1-amino-2-indanol serves as a crucial chiral auxiliary in several asymmetric transformations. Its rigid cyclic structure makes it an ideal candidate for use in ligands such as BOX and PyBOX, which are widely employed in asymmetric catalysis. The compound enhances enantioselectivity in reactions like the reduction of carbonyl compounds and diastereoselective enolate alkylation .

Key Applications:

  • Ligand Formation : Utilized in creating oxazaborolidine catalysts that demonstrate high efficiency in asymmetric reductions.
  • Resolution of Racemic Mixtures : Employed in the resolution of racemic carboxylic acids bearing chiral centers .

Pharmaceutical Development

This compound is integral to the synthesis of several bioactive compounds, notably as an intermediate in the production of HIV protease inhibitors such as Indinavir sulfate (Crixivan) used for treating HIV/AIDS . The compound's chirality is essential for ensuring the biological activity of these drugs.

Case Studies:

  • HIV Protease Inhibitors : The compound has been used to synthesize various inhibitors that target HIV protease with significant efficacy .
  • Drug Design : Its structural characteristics make it a valuable substructure for designing new therapeutics targeting various diseases.

Catalysis

The compound is also utilized in catalytic processes due to its ability to form stable complexes with metals, enhancing reaction rates and selectivity. It has been applied in several catalytic systems where high enantioselectivity is required.

Notable Catalytic Applications:

  • Oxazaborolidine Catalysts : These catalysts derived from cis-1-amino-2-indanol have shown superior performance in asymmetric reactions compared to other chiral amines .
  • Enantioselective Reactions : The compound has facilitated numerous enantioselective transformations, contributing to advancements in synthetic organic chemistry .

Research Findings and Methodologies

Recent literature highlights various methodologies for synthesizing this compound and its derivatives. Strategies include:

  • Diastereoselective Imino Alcohol Reduction : This method allows for controlled stereochemistry during synthesis.
  • Enzymatic Resolutions : Utilizing enzymes to achieve high enantiomeric purity during the synthesis process .

Comparative Data Table

Application AreaSpecific UseReference
Asymmetric SynthesisChiral auxiliary for ligands
Pharmaceutical DevelopmentIntermediate for HIV protease inhibitors
CatalysisOxazaborolidine catalysts for reductions
Research MethodologyDiastereoselective Imino Alcohol Reduction

Propiedades

IUPAC Name

tert-butyl N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUONLKDWVQKNB-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218151-64-5
Record name tert-butyl N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.